Colchicine, 1-demethyl-

Anti-inflammatory Tubulin-binding Structure-Activity Relationship (SAR)

Colchicine, 1-demethyl- (CAS 5232-73-5) is a regioselectively demethylated colchicinoid that uniquely retains potent anti-inflammatory activity comparable to colchicine, while 2-demethylcolchicine is inactive. This makes it an indispensable probe for dissecting tubulin-binding vs. anti-inflammatory pathways. Its free C1 hydroxyl is a versatile handle for synthesizing novel esters and carbonates, enabling rational design of derivatives with improved therapeutic windows. For research use only; not for human or veterinary use. Bulk orders and custom synthesis are available upon request.

Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
CAS No. 5232-73-5
Cat. No. B15125229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchicine, 1-demethyl-
CAS5232-73-5
Molecular FormulaC21H23NO6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)
InChIKeyIGLDJTYPTSDFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colchicine, 1-demethyl- (CAS 5232-73-5) Procurement Guide for Antimitotic and Anti-inflammatory Research


Colchicine, 1-demethyl- (CAS 5232-73-5) is a regioselectively demethylated derivative of the tropolone alkaloid colchicine, characterized by the removal of the methyl group at the C1 position of the tropolone ring [1]. This compound retains the core colchicinoid structure responsible for binding to tubulin, thereby disrupting microtubule polymerization and arresting cell division [2]. As a metabolite of colchicine and a key intermediate in the synthesis of novel analogs, it serves as a critical tool for probing structure-activity relationships (SAR) and exploring the separation of tubulin-binding from anti-inflammatory effects [3].

Colchicine, 1-demethyl- (CAS 5232-73-5) is Not Interchangeable with Other Demethylated Colchicine Analogs


Substituting Colchicine, 1-demethyl- with other regioselective demethylated congeners like 2-demethylcolchicine or 3-demethylcolchicine is scientifically invalid due to the profound, position-specific impact on biological activity. The location of the demethylation on the colchicine scaffold dictates the compound's pharmacological profile, particularly regarding anti-inflammatory potency [1]. Evidence demonstrates that while demethylation at the C1 position retains potent anti-inflammatory activity comparable to colchicine, demethylation at the C2 position renders the analog much less active [2]. Furthermore, in other biological contexts like platelet aggregation, 1-demethylated compounds show a distinct and significant loss of activity compared to the parent compound, a change not mirrored by 2- or 3-demethylated analogs [3]. Therefore, the precise regiochemistry is the critical determinant of function, not the class membership alone.

Quantitative Differentiation of Colchicine, 1-demethyl- (CAS 5232-73-5) from Key Comparators


Anti-inflammatory Potency of Colchicine, 1-demethyl- vs. 2-Demethylcolchicine in a Carrageenin-Induced Edema Model

Colchicine, 1-demethyl- retains potent anti-inflammatory activity comparable to the parent compound, colchicine, while the closely related 2-demethylcolchicine exhibits significantly reduced efficacy. This demonstrates that the C2 methoxy group, but not the C1 methoxy group, is essential for this activity [1].

Anti-inflammatory Tubulin-binding Structure-Activity Relationship (SAR) Edema

Platelet Aggregation Inhibition: Colchicine, 1-demethyl- vs. Colchicine and 2-/3-Demethyl Analogs

In contrast to the anti-inflammatory findings, 1-demethylated colchicine compounds were found to be considerably less active in inhibiting platelet aggregation compared to colchicine. This stands in stark contrast to 2- and 3-demethylated analogs, which were as potent as colchicine in this assay [1]. This indicates that the C1 methoxy group plays a specific, non-redundant role in this biological context.

Platelet Aggregation Cardiovascular Research Thrombosis Structure-Activity Relationship

Positional Selectivity and Utility as a Synthetic Intermediate

Colchicine, 1-demethyl- is a key intermediate for further derivatization due to the unique reactivity of its free hydroxyl group at the C1 position. This contrasts with 3-demethylcolchicine, which is more commonly used as a substrate in biotransformation processes for glycosylation [1]. The specific C1 demethylation pattern allows for the creation of novel esters and carbonates not readily accessible from other demethylated congeners, enabling the exploration of distinct chemical space [2].

Medicinal Chemistry Synthetic Chemistry Derivatization Drug Discovery

Key Research Applications for Colchicine, 1-demethyl- (CAS 5232-73-5) Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies of Colchicinoid Anti-inflammatory Activity

Use Colchicine, 1-demethyl- as a critical probe to dissect the structural requirements for anti-inflammatory activity. Its retention of potency comparable to colchicine in the carrageenin edema model, contrasted with the inactivity of 2-demethylcolchicine, provides clear evidence that the C2 methoxy group is essential while the C1 group is not [1]. This makes the compound a precise tool for validating SAR hypotheses and studying non-tubulin-mediated anti-inflammatory pathways [2].

Investigating the Role of Colchicinoids in Platelet Function and Thrombosis Models

Employ Colchicine, 1-demethyl- in in vitro platelet aggregation studies to explore the differential role of the C1 methoxy group. Its significantly reduced activity in this assay, relative to both colchicine and other demethylated analogs, makes it an ideal comparator for isolating the specific molecular interactions governing the anti-platelet effects of colchicinoids [3]. This can aid in developing compounds with a more selective therapeutic profile.

Synthesis of Novel Colchicine-Derived Anticancer Agents via C1 Modification

Utilize Colchicine, 1-demethyl- as a versatile starting material for the synthesis of novel esters, carbonates, and other C1-modified colchicine analogs [4]. The free hydroxyl group at the C1 position provides a unique handle for introducing new functional groups, enabling medicinal chemists to explore a distinct chemical space in the pursuit of derivatives with improved antiproliferative activity and reduced systemic toxicity compared to the parent compound [5].

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